Meta-Substitution Pattern: Unique Conformational and Steric Profile vs. Ortho and Para Analogs
The compound is the exclusive 'meta' regioisomer of the carbohydratezonoyl substitution on the central phenyl ring (3-position), distinguishing it from the 'para' analog 4-((((4-Fluorophenoxy)ac)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzoate (CAS 879201-84-0) and the 'ortho' analog 3-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 769154-09-8) . In analogous hydrazone series, meta-substituted regioisomers have demonstrated a 5- to 10-fold difference in enzyme inhibition potency compared to ortho and para isomers, directly attributed to altered dihedral angles and target binding pocket complementarity [1]. The target compound's topological polar surface area (tPSA) is 80 Ų, which is identical to the para isomer but significantly different from the ortho isomer's predicted tPSA, indicating a divergent cell-permeability profile that is critical for whole-cell screening outcomes [2].
| Evidence Dimension | Regioisomerism impact on biological activity and physicochemical profile |
|---|---|
| Target Compound Data | Substitution at phenyl position 3 (meta); tPSA = 80 Ų |
| Comparator Or Baseline | CAS 879201-84-0 (para regioisomer, tPSA ~80 Ų); CAS 769154-09-8 (ortho regioisomer, tPSA predicted < 80 Ų). Class-level: meta hydrazones show 5-10x activity difference. |
| Quantified Difference | Qualitative identity distinction; class-level bioactivity variance of 5-10x between regioisomers. |
| Conditions | Comparison of registered structures and class-level SAR observations from 4-methoxybenzoylhydrazone enzyme inhibition studies. |
Why This Matters
Procuring an incorrect regioisomer will invalidate SAR datasets due to the non-linear relationship between small structural changes and biological activity.
- [1] Taha M, et al. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. 2014; 19(9):12868-12892. Class-level inference on positional isomer impact. View Source
- [2] ZINC Database. Predicted tPSA for ZINC000002364479 and structurally compared analogs. View Source
